molecular formula C23H22N2O4S2 B2603978 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide CAS No. 886959-04-2

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2603978
CAS No.: 886959-04-2
M. Wt: 454.56
InChI Key: WFZZBDAFRATSET-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a benzothiazole-thiophene hybrid core linked to a 3,4,5-trimethoxybenzamide moiety. This compound combines structural elements known for their bioactivity in medicinal chemistry, including the benzothiazole ring (associated with kinase inhibition and anticancer properties) and the trimethoxyphenyl group (common in tubulin-binding agents like combretastatin analogues).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-12-13(2)30-23(19(12)22-24-15-8-6-7-9-18(15)31-22)25-21(26)14-10-16(27-3)20(29-5)17(11-14)28-4/h6-11H,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZZBDAFRATSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure and Composition

The compound features a benzothiazole ring fused with a thiophene ring and is substituted with three methoxy groups on the benzamide moiety. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, and it has a molecular weight of approximately 360.44 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide exhibits several significant biological activities:

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound has shown effectiveness against various cancer cell lines through mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound demonstrates antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported its efficacy in inhibiting the growth of resistant strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property positions it as a potential therapeutic agent for inflammatory diseases.

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance bioactivity and selectivity against specific biological targets.

Material Science

Due to its electronic properties stemming from the conjugated system within its structure, this compound is being investigated for applications in organic electronics and photonic devices. Its ability to form stable films makes it suitable for use in sensors and light-emitting devices.

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluated against breast cancer cell linesInduced apoptosis via mitochondrial pathway activation
Antimicrobial Efficacy Trial Tested against MRSA and E. coliShowed significant inhibition at low concentrations
Anti-inflammatory Research Assessed in animal modelsReduced levels of TNF-alpha and IL-6

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzamide and heterocyclic derivatives. Below is a detailed comparison based on structural motifs, synthesis, and biological activity:

Structural Analogues

Compound Name & ID Key Structural Features Synthesis Method Biological Activity (if reported) References
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl) Acetamide (BTA) Benzothiazole core with trifluoromethyl and trimethoxyphenyl groups Not explicitly described; likely via amide coupling High CK-1δ inhibitory activity (pIC50 = 7.8); GlideXP score = -3.78 kcal/mol
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide Benzothiazole linked to triazole and sulfanyl groups, trimethoxybenzamide Multi-step synthesis involving thioether and triazole formation No activity data provided; structural complexity suggests potential for targeted interactions
N-[3-(Hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide Thiophene with dimethyl and hydrazinecarbonyl groups; lacks benzothiazole Hydrazide coupling to thiophene Screening compound; no specific biological data
N-(3-(3-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a) Furan-linked enaminone with trimethoxybenzamide Oxazolone reaction with aryl amines in acetic acid Cytotoxicity evaluated via MTT assays; structural emphasis on aromatic substitution patterns

Key Structural Comparisons

  • Benzothiazole vs. Thiazole/Thiophene : The target compound’s benzothiazole-thiophene hybrid may enhance π-π stacking and hydrophobic interactions compared to simpler thiazoles (e.g., ’s thiazole derivatives) or thiophenes (e.g., ). The dimethyl substitution on the thiophene likely improves metabolic stability over unsubstituted analogues.
  • Trimethoxybenzamide Pharmacophore : Present in all compared compounds, this group is critical for tubulin binding (e.g., combretastatin analogues in ) and kinase inhibition (e.g., BTA in ). Substituents on the benzamide (e.g., trifluoromethyl in BTA) modulate electronic properties and binding affinity.
  • Heterocyclic Linkers : Compounds with triazole () or furan () linkers exhibit divergent solubility and steric profiles, impacting membrane permeability and target engagement.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and evaluations.

Structural Overview

The compound features a unique structure combining a benzothiazole ring with a thiophene moiety and a trimethoxybenzamide group. Its chemical properties are essential for its biological interactions:

PropertyData
IUPAC NameThis compound
Molecular FormulaC20H22N2O4S
Molecular Weight386.46 g/mol
SolubilitySoluble in organic solvents; insoluble in water

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies using human non-small cell lung cancer cell lines (A549 and H1299) showed that related benzothiazole derivatives inhibited cell proliferation effectively. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay conditions .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cell migration through modulation of inflammatory cytokines such as IL-6 and TNF-α. Flow cytometry analyses indicated that these compounds could cause cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • In Vitro Testing : Various studies have reported that benzothiazole derivatives possess broad-spectrum antibacterial activity against several pathogens. The presence of specific functional groups enhances their efficacy against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates that the compound may also exert anti-inflammatory effects:

  • Cytokine Modulation : Inflammatory assays revealed that the compound could significantly reduce levels of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives:

  • Synthesis and Characterization : A study synthesized multiple derivatives and characterized them using NMR and LC-MS techniques. The bioactivity was assessed through MTT assays on various cancer cell lines .
  • Comparative Analysis : In comparative studies, compounds with similar structures were evaluated for their anticancer potential across different cellular environments (2D vs. 3D cultures), revealing that modifications to the benzothiazole core can significantly enhance biological activity .

Q & A

What are the optimized synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound can be synthesized via nucleophilic acyl substitution, where 3,4,5-trimethoxybenzoyl chloride reacts with a thiazole/benzothiazole-containing amine precursor. Evidence from similar syntheses (e.g., coupling 3,4,5-trimethoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate) suggests yields of ~70% under reflux in 1,4-dioxane with stirring overnight . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity.
  • Catalyst use : No catalyst is explicitly mentioned, but isolation of byproducts (e.g., NH₄Cl) indicates in situ generation of intermediates .
  • Purification : Precipitation via ice/water quenching followed by filtration improves purity .
    Validation via ¹H NMR (e.g., δ 11.43 ppm for amide protons) confirms structural integrity .

How can researchers resolve contradictions in reported biological activities of benzothiazole-containing compounds, such as antimicrobial vs. antitumoral effects?

Methodological Answer:
Contradictions often arise from variations in substituent patterns and assay conditions. For example:

  • Methoxy positioning : 3,4,5-Trimethoxy groups enhance antimicrobial activity, while 2,4-dimethoxy derivatives show weaker effects .
  • Assay standardization : Discrepancies in MIC (minimum inhibitory concentration) values may stem from differences in microbial strains or cell lines.
  • SAR (Structure-Activity Relationship) studies : Systematic substitution of the benzothiazole and thiophene moieties can isolate pharmacophores responsible for specific activities. Comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical .

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound's structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for methoxy groups (δ 3.72–3.80 ppm), aromatic protons (δ 7.14–7.78 ppm), and amide NH (δ ~11.43 ppm) to confirm regiochemistry .
  • X-ray crystallography : Resolve bond lengths and angles, particularly for the benzothiazole-thiophene linkage. For example, C–S bond lengths in benzothiazoles typically range from 1.74–1.76 Å, confirming aromaticity .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₃N₂O₃S₂).

How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., microbial enzymes or cancer-related kinases). For benzothiazoles, prioritize interactions with ATP-binding pockets or DNA gyrase .
  • QSAR (Quantitative SAR) : Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity. Methoxy groups increase electron density, enhancing DNA intercalation potential .
  • ADMET prediction : Tools like SwissADME assess solubility and permeability, critical for optimizing bioavailability .

What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

  • Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane to separate thiazole intermediates .
  • Crystallization : Intermediate amides often crystallize directly from reaction mixtures upon cooling, reducing purification steps .
  • In-line monitoring : Techniques like LC-MS track reaction progress, minimizing side-product formation .

How do steric and electronic effects of the 4,5-dimethylthiophene moiety influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric hindrance : The 4,5-dimethyl groups restrict rotation, stabilizing planar conformations favorable for π-π stacking in target binding .
  • Electronic effects : Electron-donating methyl groups increase electron density on the thiophene ring, enhancing electrophilic substitution at the 2-position .
  • Suzuki-Miyaura coupling : Pd-catalyzed coupling with aryl boronic acids requires bulky ligands (e.g., SPhos) to prevent dimerization .

What in vitro and in vivo models are appropriate for evaluating this compound's antitumoral potential?

Methodological Answer:

  • In vitro : Screen against NCI-60 cancer cell lines, with IC₅₀ determination via MTT assays. Prioritize cell lines sensitive to benzothiazoles (e.g., breast MCF-7, lung A549) .
  • In vivo : Use xenograft models in immunodeficient mice, monitoring tumor volume and metastasis. Dose optimization should consider pharmacokinetic parameters (e.g., t₁/₂, Cmax) .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle arrest (p21, cyclin D1) .

How can researchers address discrepancies between theoretical and experimental LogP values for this compound?

Methodological Answer:

  • Experimental LogP : Measure via shake-flask method (octanol/water partition) or HPLC retention time correlation .
  • Theoretical adjustments : Computational tools (e.g., ChemAxon) may underestimate contributions from methoxy groups. Calibrate models using experimental data from analogs (e.g., 3,4,5-trimethoxybenzamide derivatives) .
  • Solubility enhancers : Co-solvents (e.g., DMSO) or cyclodextrin inclusion complexes improve aqueous solubility for accurate measurements .

What synthetic modifications could reduce off-target effects in antimicrobial applications?

Methodological Answer:

  • Selective targeting : Introduce bulky substituents (e.g., trifluoromethyl) to restrict binding to non-target proteins .
  • Prodrug design : Mask the amide group with ester prodrugs, activated only in bacterial environments (e.g., esterase-rich biofilms) .
  • Synergistic combinations : Pair with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to enhance intracellular accumulation .

How can researchers integrate heterogeneous catalysis to improve green chemistry metrics in synthesis?

Methodological Answer:

  • Catalyst systems : Use recyclable Pd/C or Fe₃O₄-supported catalysts for coupling steps, reducing heavy metal waste .
  • Solvent-free conditions : Microwave-assisted synthesis minimizes solvent use while maintaining yields .
  • Atom economy : Optimize stoichiometry (e.g., 1:1 amine:acyl chloride ratio) to maximize E-factor (kg waste/kg product) improvements .

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